molecular formula C15H13ClN2O4 B11024777 2-chloro-N-(4-methoxybenzyl)-4-nitrobenzamide

2-chloro-N-(4-methoxybenzyl)-4-nitrobenzamide

Cat. No.: B11024777
M. Wt: 320.73 g/mol
InChI Key: YHIOQNNSCFONCU-UHFFFAOYSA-N
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Description

2-chloro-N-(4-methoxybenzyl)-4-nitrobenzamide is an organic compound with the molecular formula C15H13ClN2O3 It is a derivative of benzamide, characterized by the presence of a chloro group, a methoxybenzyl group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-methoxybenzyl)-4-nitrobenzamide typically involves the following steps:

    Nitration: The starting material, 2-chlorobenzamide, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.

    Methoxybenzylation: The nitrated product is then reacted with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate to form the final compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-methoxybenzyl)-4-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Reduction: 2-chloro-N-(4-methoxybenzyl)-4-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-chloro-N-(4-methoxybenzyl)-4-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-methoxybenzyl)-4-nitrobenzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(4-methoxybenzyl)-4-methylbenzamide
  • 2-chloro-N-(4-methoxybenzyl)-5-nitrobenzamide

Uniqueness

2-chloro-N-(4-methoxybenzyl)-4-nitrobenzamide is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and potential biological activity. Its combination of a chloro, methoxybenzyl, and nitro group makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C15H13ClN2O4

Molecular Weight

320.73 g/mol

IUPAC Name

2-chloro-N-[(4-methoxyphenyl)methyl]-4-nitrobenzamide

InChI

InChI=1S/C15H13ClN2O4/c1-22-12-5-2-10(3-6-12)9-17-15(19)13-7-4-11(18(20)21)8-14(13)16/h2-8H,9H2,1H3,(H,17,19)

InChI Key

YHIOQNNSCFONCU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

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